![molecular formula C18H19ClN4 B1672299 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine CAS No. 221470-50-4](/img/structure/B1672299.png)
3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine
Overview
Description
FAUC 113 is a chemical compound known for its role as a selective antagonist of the dopamine D4 receptor. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
FAUC 113 is synthesized through a series of chemical reactions involving pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), along with catalysts like palladium complexes .
Industrial Production Methods
Industrial production of FAUC 113 involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This is achieved through optimization of reaction conditions, including temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
FAUC 113 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving FAUC 113 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving FAUC 113 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Antitumor Activity
One of the notable applications of pyrazolo[1,5-a]pyridine derivatives is their anticancer properties . Research indicates that compounds within this class can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, functional pyrazolo[1,5-a]pyrimidines have been recognized for their selective protein inhibition and anticancer activity, making them valuable scaffolds for drug development aimed at treating cancer .
Case Study: Anticancer Mechanisms
A study published in the journal Molecules detailed the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation .
Antiinflammatory Properties
Another significant application of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is its anti-inflammatory activity . Pyrazole derivatives have been shown to possess potent anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory mediators.
Case Study: Anti-inflammatory Evaluation
Research conducted by Abd El-Salam et al. demonstrated that specific pyrazolo derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. The study evaluated the protective effects against carrageenan-induced edema and confirmed the efficacy of these compounds in reducing inflammation without significant toxicity .
Psychopharmacological Effects
The compound also shows promise in the field of psychopharmacology . Pyrazolo derivatives are being investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.
Case Study: Neuropharmacological Studies
In a recent investigation, certain pyrazolo derivatives were tested for their effects on anxiety-like behavior in animal models. The results indicated that these compounds could significantly reduce anxiety levels, suggesting a potential role in treating anxiety disorders .
Synthesis and Structural Diversity
The synthetic versatility of this compound allows for the development of a diverse range of derivatives with tailored biological activities. Researchers are exploring various synthetic pathways to enhance the structural diversity of these compounds.
Table 1: Synthetic Pathways and Their Applications
Synthetic Method | Resulting Compound | Application Area |
---|---|---|
Reaction with β-dicarbonyls | Pyrazolo derivatives | Anticancer agents |
Functionalization with amines | Modified pyrazoles | Anti-inflammatory drugs |
Cyclization reactions | Complex heterocycles | Psychopharmacological agents |
Material Science Applications
Beyond biological applications, pyrazolo[1,5-a]pyridine derivatives are gaining attention in material science due to their photophysical properties. These compounds can serve as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study: Photophysical Properties
Research has highlighted the exceptional photophysical characteristics of pyrazolo derivatives, which can be exploited in developing new materials for electronic applications. Their ability to form stable crystalline structures enhances their utility in solid-state applications .
Mechanism of Action
FAUC 113 exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This interaction inhibits the receptor’s activity, thereby modulating dopamine signaling pathways in the brain. The molecular targets of FAUC 113 include the dopamine D4 receptor, which is involved in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
FAUC 113 is often compared with other dopamine receptor antagonists, such as:
FAUC 213: Another selective dopamine D4 receptor antagonist with similar pharmacological properties.
Clozapine: An atypical antipsychotic that targets multiple dopamine receptor subtypes, including D2, D3, and D4.
FAUC 113 is unique in its high selectivity for the dopamine D4 receptor, making it a valuable tool for studying the specific role of this receptor subtype in various physiological and pathological processes .
Biological Activity
3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a dopamine D4 receptor antagonist. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C${15}$H${17}$ClN$_{4}$
- Molecular Weight : Approximately 302.77 g/mol
The structure consists of a pyrazolo[1,5-a]pyridine core with a piperazine moiety substituted by a 4-chlorophenyl group, enhancing its pharmacological properties. The unique scaffold allows for diverse interactions with biological targets, particularly neurotransmitter receptors.
Dopamine D4 Receptor Antagonism
This compound exhibits high affinity and selectivity for the human dopamine D4 receptor. This receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) .
- Interaction Studies : Research indicates that this compound interacts specifically with dopamine D4 receptors without activating them, modulating dopaminergic signaling pathways crucial for managing dopamine dysregulation disorders .
Antitubercular Activity
In addition to its neuropharmacological effects, derivatives of pyrazolo[1,5-a]pyridine have shown promising antitubercular properties. In vitro studies indicate that compounds with similar scaffolds exhibit activity against Mycobacterium tuberculosis H37Rv .
Comparative Analysis with Related Compounds
The following table summarizes structural analogs of this compound and their key features:
Compound Name | Structure | Key Features |
---|---|---|
3-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Similar scaffold with methoxy substitution; potential for varied biological activity. |
3-[4-(Phenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Lacks chlorine; may exhibit different pharmacological profiles. |
3-[4-(Fluorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Fluorine substitution may enhance metabolic stability and receptor affinity. |
Case Studies and Research Findings
Research has demonstrated the potential of this compound in various therapeutic contexts:
- Schizophrenia Treatment : A study highlighted its efficacy in modulating symptoms associated with schizophrenia through dopamine receptor antagonism .
- ADHD Management : The compound's ability to selectively inhibit the D4 receptor suggests potential applications in treating ADHD .
- Antitubercular Efficacy : In vitro tests revealed that derivatives of the compound exhibited significant activity against Mycobacterium tuberculosis, indicating a dual therapeutic potential .
Properties
CAS No. |
221470-50-4 |
---|---|
Molecular Formula |
C18H19ClN4 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2 |
InChI Key |
XVPRVMIFXXOEFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine 3-4ClPhPipPP FAUC 113 FAUC-113 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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